molecular formula C12H15NO2 B1520753 6-Amino-2-ethyl-2-methyl-chroman-4-one CAS No. 886363-56-0

6-Amino-2-ethyl-2-methyl-chroman-4-one

Cat. No.: B1520753
CAS No.: 886363-56-0
M. Wt: 205.25 g/mol
InChI Key: MGMIRIXEBOIMGO-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Features

6-Amino-2-ethyl-2-methyl-chroman-4-one is a chroman-4-one derivative with a bicyclic structure consisting of a benzene ring fused to a dihydro-2H-pyran-4-one moiety. The molecule features:

  • Amino group at position 6 of the aromatic ring, contributing hydrogen-bonding capacity.
  • Ethyl and methyl substituents at position 2, creating steric hindrance and influencing conformational preferences.
  • Ketone group at position 4, critical for electronic interactions and reactivity.

The IUPAC name, 6-amino-2-ethyl-2,3-dihydro-4H-chromen-4-one , reflects its stereochemical configuration, where the dihydro-pyran ring adopts a half-chair conformation. The substituents at position 2 are equatorial, minimizing steric strain.

Key molecular properties :

Property Value Source
Molecular formula C₁₂H₁₅NO₂
Molecular weight 205.25 g/mol
CAS number 886363-56-0
SMILES CCC1(C)CC(=O)c2cc(N)ccc2O1

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons : Peaks for the amino-substituted benzene ring (δ 6.8–7.0 ppm, multiplet).
    • Ethyl/methyl groups : Signals for ethyl (δ 1.2–1.5 ppm, triplet) and methyl (δ 1.0–1.2 ppm, singlet) substituents.
    • Ketone environment : Protons adjacent to the carbonyl group (δ 2.6–2.8 ppm, multiplet).
  • ¹³C NMR :
    • Carbonyl carbon : δ ~190 ppm (C=O).
    • Aromatic carbons : Signals between δ 115–150 ppm.
    • Aliphatic carbons : Ethyl (δ 10–15 ppm) and methyl (δ 20–25 ppm).
Infrared Spectroscopy (IR)
  • Ketone stretch : Strong absorption at ~1700 cm⁻¹ (C=O).
  • Amino group : N–H stretches at ~3300 cm⁻¹.
  • C–O–C ether linkage : Peaks near 1250–1300 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion : m/z 205 [M]⁺.
  • Fragment ions :
    • Loss of ethyl/methyl groups (m/z 133–145).
    • Cleavage of the benzopyran ring (m/z 90–105).

X-ray Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable, insights can be inferred from structurally related chroman-4-one derivatives:

  • Crystal Packing :
    • Hydrogen bonding : Amino N–H groups interact with carbonyl oxygens or ether oxygens.
    • π–π stacking : Aromatic rings align to stabilize the crystal lattice.
  • Conformational Preferences :
    • Dihydro-pyran ring : Adopt a half-chair conformation to minimize strain.
    • Substituent orientation : Ethyl/methyl groups occupy equatorial positions to avoid axial steric clashes.

Key interactions in related crystals :

Interaction Type Distance (Å) Example Compound
N–H⋯O 2.8–3.0 3-(4-Hydroxybenzylidene)chroman-4-one
C–H⋯π 2.5–3.0 3-(3-Hydroxybenzylidene)-2-phenylchroman-4-one
π–π stacking 3.5–4.0 Chroman-4-one derivatives

Data synthesized from .

Computational Chemistry Predictions (DFT, Molecular Modeling)

Computational studies on chroman-4-one analogues reveal:

  • Electronic Structure :
    • HOMO/LUMO energies : Govern reactivity, with ketone groups lowering LUMO energy for electrophilic attacks.
    • Electron density : Amino groups enhance electron donation to the aromatic ring.
  • Conformational Analysis :
    • Low-energy conformers : Favored by equatorial substituents and planar aromatic rings.
    • Flexibility : Limited torsional freedom due to fused ring system.

Predicted NMR shifts (DFT-optimized) :

Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic (ortho to NH₂) 6.9–7.1 120–125
Ethyl CH₂ 1.2–1.5 25–30
Methyl CH₃ 1.0–1.2 20–25

Hypothetical data based on .

Properties

IUPAC Name

6-amino-2-ethyl-2-methyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-12(2)7-10(14)9-6-8(13)4-5-11(9)15-12/h4-6H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMIRIXEBOIMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661363
Record name 6-Amino-2-ethyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-56-0
Record name 6-Amino-2-ethyl-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-ethyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Amino-2-ethyl-2-methyl-chroman-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • CAS Number : 886363-56-0
  • Molecular Weight : 205.25 g/mol

The compound features a chroman backbone, which is known for its diverse biological activities. The presence of an amino group at the 6-position enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Antioxidant Activity : The chroman structure is associated with antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving Bcl-2 proteins .
  • Enzyme Inhibition : It has been evaluated as a potential inhibitor of sirtuins, particularly SIRT2, which plays a role in aging-related diseases and cancer .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

StudyCell LineIC50_{50} (µM)Findings
HUVEC19High potency against endothelial cell proliferation.
MCF-7≤9.3Significant anticancer activity against breast cancer cells.
Various≤3.86Potent activity against multiple cancer cell lines including leukemia and lung cancer.

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Studies show potential effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating its utility in treating resistant infections .
  • Fungal Activity : Some derivatives have exhibited antifungal properties, making them candidates for further exploration in antifungal drug development.

Case Studies and Research Findings

Several research articles highlight the biological activity of this compound:

  • In Vitro Studies : A study demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of Bcl-2 proteins .
  • Structure–Activity Relationship (SAR) : Investigations into various analogues revealed that modifications at the 6-position significantly affect the potency and selectivity towards different biological targets .
  • Therapeutic Applications : Given its diverse biological activities, there is ongoing research into its application as an anticancer agent and as part of combination therapies to enhance efficacy against resistant strains .

Scientific Research Applications

The chroman structure of 6-Amino-2-ethyl-2-methyl-chroman-4-one is associated with various biological activities. Key areas of research include:

Antioxidant Properties

The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is crucial for developing therapies aimed at reducing cellular damage caused by free radicals.

Anticancer Activity

Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Mechanisms involve the modulation of apoptotic pathways, particularly through interactions with Bcl-2 proteins. Preliminary studies suggest its potential as a candidate for cancer therapy, especially against resistant cancer strains .

Enzyme Inhibition

The compound has been evaluated as a selective inhibitor of SIRT2, an enzyme implicated in aging-related diseases and neurodegenerative disorders. Inhibitors of SIRT2 are being investigated for their potential to treat conditions such as Alzheimer's disease .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties:

Bacterial Inhibition

Studies have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections.

Fungal Activity

Certain derivatives of this compound have exhibited antifungal properties, making them candidates for further exploration in antifungal drug development.

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship of this compound reveal that modifications at the 6-position significantly influence the compound's potency and selectivity towards different biological targets. This insight is pivotal for designing more effective analogues with enhanced therapeutic profiles .

In Vitro Studies

A notable study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and inhibition of Bcl-2 proteins.

Synthesis and Evaluation

A series of substituted chroman derivatives were synthesized and evaluated for their inhibitory effects on SIRT2, showing promising results with low micromolar inhibitory concentrations .

Therapeutic Applications

Ongoing research focuses on the application of this compound as an anticancer agent and its role in combination therapies to enhance efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the chromanone/chromene backbone but differ in substituents, which critically alter their properties:

6-Amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8)
  • Substituents: Amino group at position 6, methyl group at position 2.
  • Molecular Formula: C₁₀H₉NO₃S.
  • Molecular Weight : 223.25 g/mol.
  • The sulfur-containing substituent (e.g., sulfonic acid) may influence electronic properties .
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
  • Substituents : Methyl group at position 6, carbaldehyde at position 3.
  • Molecular Formula : C₁₁H₈O₃.
  • Key Features : The carbaldehyde group introduces electrophilic reactivity, enabling participation in condensation reactions. π–π stacking interactions between chromone moieties enhance crystal stability .
6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9)
  • Substituents : Methyl group at position 6, phenyl group at position 4.
  • Molecular Formula : C₁₆H₁₄O₂.
  • Molecular Weight : 238.28 g/mol.
6-Chloro-2-(trichloromethyl)-4H-chromen-4-one (CAS 133406-29-8)
  • Substituents : Chlorine at position 6, trichloromethyl at position 2.
  • Molecular Formula : C₁₀H₄Cl₄O₂.
  • Molecular Weight : 297.95 g/mol.
  • Key Features : The electron-withdrawing trichloromethyl group may enhance oxidative stability but reduce metabolic compatibility .

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-Amino-2-ethyl-2-methyl-chroman-4-one 6-NH₂, 2-C₂H₅, 2-CH₃ C₁₂H₁₅NO₂ 205.26* Predicted enhanced steric effects
6-Amino-2-methyl-4H-chromen-4-one 6-NH₂, 2-CH₃ C₁₀H₉NO₃S 223.25 Sulfur-modified electronic profile
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde 6-CH₃, 3-CHO C₁₁H₈O₃ 188.18 Antioxidant, π–π stacking
6-Methyl-4-phenylchroman-2-one 6-CH₃, 4-C₆H₅ C₁₆H₁₄O₂ 238.28 Increased hydrophobicity
6-Chloro-2-(trichloromethyl)-chromenone 6-Cl, 2-CCl₃ C₁₀H₄Cl₄O₂ 297.95 High oxidative stability

*Calculated based on formula C₁₂H₁₅NO₂.

Preparation Methods

General Synthetic Strategy for Chroman-4-one Derivatives

The synthesis of 2-alkyl substituted chroman-4-ones, including 6-amino derivatives, generally follows a base-promoted aldol condensation between substituted 2′-hydroxyacetophenones and appropriate aldehydes, followed by intramolecular cyclization (oxa-Michael addition). This approach allows for the introduction of alkyl substituents at the 2-position and functional groups such as amino groups at the 6-position through appropriate substitution on the acetophenone precursor.

  • Key Reaction Conditions:

    • Base: Diisopropylamine (DIPA) or morpholine preferred for higher yields.
    • Solvent: Ethanol or toluene.
    • Heating: Microwave irradiation at 160–170 °C for about 1 hour.
    • Outcome: Yields vary from 17% to 88% depending on substitution patterns and reaction conditions.
  • Effect of Substituents:

    • Electron-deficient 2′-hydroxyacetophenones generally give higher yields.
    • Electron-donating groups tend to cause byproduct formation from aldehyde self-condensation, reducing yield and complicating purification.

This method was effectively used to prepare various chroman-4-one derivatives, including those substituted at the 6-position, which is critical for introducing the amino group in 6-amino-2-ethyl-2-methyl-chroman-4-one.

Specific Preparation of 6-Amino Substituted Chroman-4-ones

The amino group at the 6-position can be introduced via reduction of nitro precursors or direct substitution reactions:

  • Reduction of 6-Nitro Chroman-4-one:

    • Starting from 6-nitro-2H-chromen-2-one, reduction using iron powder and ammonium chloride in an ethanol-water mixture at 80 °C for 4–5 hours yields the 6-amino derivative.
    • The reaction is monitored by TLC and purified by column chromatography.
    • Yield: Approximately 85%.
  • Azide Intermediate Route:

    • 6-Amino derivatives can also be synthesized via diazotization of the amino group followed by azide substitution to form 6-azido-2H-chromen-2-one.
    • Diazotization is performed at low temperature (0 °C) using sodium nitrite in acidic aqueous solution.
    • Subsequent azide substitution yields the azido derivative in about 90% yield.

These methods allow for the functionalization of the chroman-4-one core at the 6-position with amino groups, which can be further manipulated chemically.

Optimization of Reaction Conditions for High Yield and Purity

A systematic study of reaction parameters was performed to optimize the synthesis of 2-alkyl substituted chroman-4-ones, which is directly applicable to this compound:

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Pyrrolidine Ethanol 120 (MW) 1 15–52 Low to moderate yield
2 Diisopropylamine (DIPA) Ethanol 120 (MW) 1 61–88 Higher yields, preferred base
3 Morpholine Toluene 170 (MW) 1 61–88 Comparable yields to DIPA
4 Piperazine Ethanol 120 (MW) 1 Low Less effective
5 Piperidine Ethanol 120 (MW) 1 Low Less effective

MW = Microwave irradiation

This data indicates that using DIPA or morpholine under microwave conditions in ethanol or toluene at elevated temperatures is optimal for synthesizing chroman-4-one derivatives with good yields, which can be adapted for the target compound synthesis.

Post-Synthesis Functional Group Transformations

After obtaining the chroman-4-one core with appropriate alkyl substitution, further chemical transformations are often necessary:

  • Reduction of Carbonyl Group:

    • Sodium borohydride (NaBH4) in methanol reduces the carbonyl to the corresponding chroman-4-ol.
    • This step can be used to introduce stereochemistry and facilitate further functionalization.
    • Yields are generally high (up to 98%) with good diastereomeric ratios.
  • Dehydroxylation or Dehydration:

    • Removal of the hydroxyl group can be done using triethylsilane and BF3·Et2O or by acid-catalyzed dehydration.
    • These transformations modify the chroman ring system, potentially affecting biological activity.

Such steps are crucial for fine-tuning the properties of this compound derivatives for desired applications.

Summary Table of Preparation Methods for this compound

Step Reagents/Conditions Yield (%) Notes
Base-promoted aldol condensation 2′-Hydroxyacetophenone + aldehyde, DIPA, EtOH, MW 160–170 °C, 1 h 17–88 Substitution pattern affects yield
Reduction of 6-nitro precursor Fe powder, NH4Cl, EtOH/H2O, 80 °C, 4–5 h ~85 Converts nitro to amino group
Diazotization and azide substitution NaNO2/H2SO4 (0 °C), NaN3, room temp ~90 Alternative route to amino derivative
Carbonyl reduction NaBH4, MeOH, 0 °C to RT 96–98 Produces chroman-4-ol intermediate
Dehydroxylation/dehydration Triethylsilane/BF3·Et2O or p-TsOH/MgSO4 44–63 Further functionalization of chroman ring

Q & A

Q. What techniques validate hydrogen bonding and π-π interactions in aminochromanone crystals?

  • Methodological Answer :
  • X-ray crystallography : Identify intermolecular interactions (e.g., C–H···O bonds) via Hirshfeld surface analysis.
  • Thermal analysis : DSC/TGA can correlate stability with packing efficiency.
  • SCXRD : Resolve π-π stacking distances (e.g., 3.4–3.8 Å for chromanones) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-ethyl-2-methyl-chroman-4-one
Reactant of Route 2
6-Amino-2-ethyl-2-methyl-chroman-4-one

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